Cas no 1568082-53-0 ((1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol)

(1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol
- (1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
- EN300-1147236
- AKOS021321149
- 1568082-53-0
-
- Inchi: 1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1
- InChI Key: IHSBABZVVDRZSP-NSHDSACASA-N
- SMILES: O[C@@H](CN)C1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
(1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147236-0.5g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
Enamine | EN300-1147236-1g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 1g |
$842.0 | 2023-10-25 | |
Enamine | EN300-1147236-2.5g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
Enamine | EN300-1147236-0.05g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1147236-0.25g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
Enamine | EN300-1147236-1.0g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1147236-5g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 5g |
$2443.0 | 2023-10-25 | |
Enamine | EN300-1147236-0.1g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
Enamine | EN300-1147236-10g |
(1R)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
1568082-53-0 | 95% | 10g |
$3622.0 | 2023-10-25 |
(1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol Related Literature
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol
Introduction to (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol (CAS No. 1568082-53-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. One such compound, (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol, identified by its CAS number 1568082-53-0, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial research settings.
The molecular structure of (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol is characterized by a chiral center at the (1R) configuration, which is crucial for its stereochemical behavior and potential pharmacological effects. The presence of both an amino group and an ethyl side chain attached to a phenyl ring suggests multiple interaction possibilities with biological targets. This structural complexity makes it an intriguing candidate for further exploration in drug discovery pipelines.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol has been studied for its potential role in modulating various enzymatic and receptor interactions. Preliminary research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses, making it a candidate for further investigation in the treatment of chronic inflammatory diseases.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational modeling techniques, researchers can predict how modifications to the core structure of (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol might enhance its binding affinity and selectivity for specific biological targets. This approach has been instrumental in the development of several high-profile drugs over the past decade.
The synthesis of (1R)-2-amino-1-4-(propan-2-yl)phenylethan-1-ol presents unique challenges due to its stereochemical complexity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, are employed to ensure high enantiomeric purity. These methods are critical for achieving the desired pharmacological properties, as even small deviations in stereochemistry can significantly alter biological activity.
Recent studies have also explored the metabolic stability of (1R)-2-amino-1-4-(propan-2-y)phenylethan-l -ol under physiological conditions. Understanding how this compound is processed by the body is essential for optimizing its therapeutic index and minimizing potential side effects. Metabolic studies have revealed that the compound undergoes several transformations, including oxidation and conjugation reactions, which can provide valuable insights into its pharmacokinetic behavior.
The potential applications of (1R)-2-amino-l -4-(propan - 2 - yl)phenylethan-l -ol extend beyond traditional therapeutic areas. Researchers are exploring its utility in diagnostic imaging and as a probe for understanding complex biological pathways. The compound's ability to interact with specific biomolecules makes it a valuable tool for studying disease mechanisms at the molecular level.
As computational chemistry continues to advance, the design and optimization of molecules like (lR)- 2 - amino-l - 4 -(propan - 2 - yl)phenylethan-l -ol are becoming more efficient and precise. Machine learning algorithms can predict molecular properties with remarkable accuracy, allowing researchers to prioritize promising candidates for experimental validation. This synergy between computational and experimental approaches is accelerating the pace of drug discovery.
The regulatory landscape for novel chemical entities like (lR)- 2 - amino-l - 4 -(propan - 2 - yl)phenylethan-l -ol is also evolving to accommodate new technologies and methodologies. Regulatory agencies are increasingly recognizing the importance of innovative approaches in assessing safety and efficacy. This evolving framework provides opportunities for researchers to bring new therapeutic agents to market more quickly while ensuring patient safety.
In conclusion, (lR)- 2 - amino-l - 4 -(propan - 2 - yl)phenylethan-l -ol represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features, combined with promising preliminary results, make it a compound of great interest for further research. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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